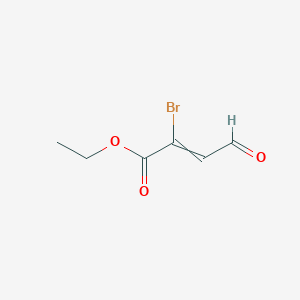
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7BrO3. It is a brominated ester that features a conjugated system, making it an interesting subject for various chemical reactions and applications. This compound is often used in organic synthesis due to its reactivity and the presence of multiple functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate typically involves the bromination of ethyl acetoacetate. One common method includes the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of handling hazardous reagents like bromine.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The conjugated double bond allows for addition reactions with electrophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Addition: Electrophiles such as halogens or hydrogen halides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include amines or thioethers.
Addition: Products include dibromo compounds or halohydrins.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the conjugated system allows for addition reactions. The carbonyl group is also a key site for reduction reactions, making the compound versatile in different chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromo-3-oxobutanoate
- Methyl 2-bromo-4-oxobut-2-enoate
- Ethyl 2-chloro-4-oxobut-2-enoate
Uniqueness
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is unique due to its specific configuration and the presence of both a bromine atom and a conjugated system. This combination makes it particularly reactive and useful in a variety of chemical reactions, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H7BrO3 |
|---|---|
Peso molecular |
207.02 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7BrO3/c1-2-10-6(9)5(7)3-4-8/h3-4H,2H2,1H3 |
Clave InChI |
ILNVTWUGFYLLII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)
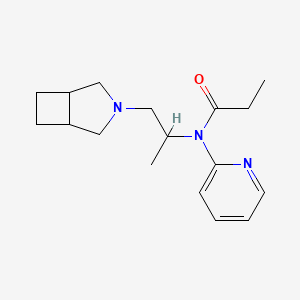

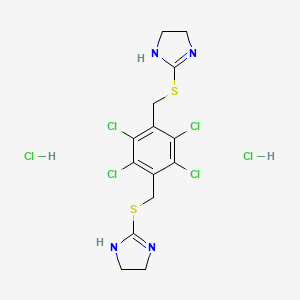
![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
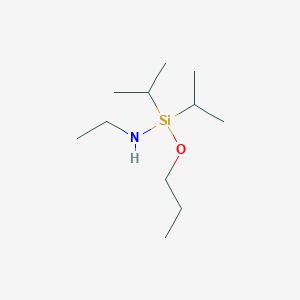
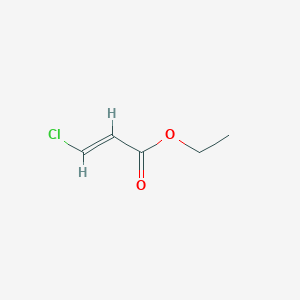
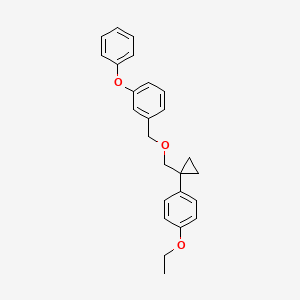
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
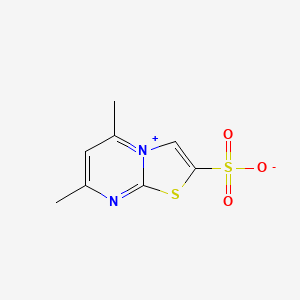

![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)


